molecular formula C9H8BrNO2 B6168553 1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene CAS No. 443305-35-9

1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene

Cat. No. B6168553
CAS RN: 443305-35-9
M. Wt: 242.1
InChI Key:
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Description

1-(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene, also known as 3-bromoprop-1-en-1-yl-2-nitrobenzene, is a synthetic organic compound with a bromine-containing nitrobenzene moiety. It is an important intermediate in the synthesis of a variety of organic compounds. It is also used as a reagent in the synthesis of aromatic compounds, polymers, and heterocyclic compounds.

Scientific Research Applications

1-(1E)-1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene1-en-1-yl]-2-nitrobenzene has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of heterocyclic compounds and polymers. It has also been used in the synthesis of various aromatic compounds, including phenol and p-nitrophenol. Additionally, it has been used as an intermediate in the synthesis of various drugs, such as the anticonvulsant drug gabapentin.

Mechanism of Action

The mechanism of action of 1-(1E)-1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene1-en-1-yl]-2-nitrobenzene is not well understood. However, it is believed that the bromine atom in the nitrobenzene moiety acts as a catalyst in the reaction, allowing the reaction to proceed at a faster rate. Additionally, the nitro group of the nitrobenzene moiety may also act as a nucleophile, allowing the reaction to proceed.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1E)-1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene1-en-1-yl]-2-nitrobenzene are not well understood. However, it is believed that the bromine atom in the nitrobenzene moiety may act as an antioxidant, which may have beneficial effects on human health. Additionally, the nitro group of the nitrobenzene moiety may also act as an anti-inflammatory agent, which may also have beneficial effects on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1E)-1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene1-en-1-yl]-2-nitrobenzene in lab experiments is that it is relatively easy to synthesize. Additionally, it is also relatively stable, making it suitable for use in a variety of reactions. However, one of the main disadvantages of using this compound in lab experiments is that it is toxic and can be hazardous to humans if not handled correctly.

Future Directions

1. Further research into the mechanism of action of 1-(1E)-1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene1-en-1-yl]-2-nitrobenzene and its potential biochemical and physiological effects.
2. Development of safer and more efficient synthesis methods for 1-(1E)-1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene1-en-1-yl]-2-nitrobenzene.
3. Investigation of the potential applications of 1-(1E)-1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene1-en-1-yl]-2-nitrobenzene in the synthesis of drugs and other organic compounds.
4. Development of new methods for the detection and quantification of 1-(1E)-1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene1-en-1-yl]-2-nitrobenzene in biological samples.
5. Investigation of the potential uses of 1-(1E)-1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene1-en-1-yl]-2-nitrobenzene as a catalyst in organic reactions.
6. Investigation of the potential uses of 1-(1E)-1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene1-en-1-yl]-2-nitrobenzene in the synthesis of polymers and other materials.
7. Investigation of the potential uses of 1-(1E)-1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene1-en-1-yl]-2-nitrobenzene in the synthesis of pharmaceuticals and other drugs.
8. Investigation of the potential uses of 1-(1E)-1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene1-en-1-yl]-2-nitrobenzene in the synthesis of food additives and other food products.
9. Investigation of the potential uses of 1-(1E)-1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene1-en-1-yl]-2-nitrobenzene in the synthesis of cosmetics and other personal care products.
10. Investigation of the potential uses of 1-(1E)-1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene1-en-1-yl]-2-nitrobenzene in the synthesis of industrial chemicals and other materials.

Synthesis Methods

The most common synthesis route for 1-(1E)-1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene1-en-1-yl]-2-nitrobenzene involves the reaction of 1-bromoprop-1-en-1-ol with nitrobenzene in the presence of a suitable catalyst, such as a palladium or copper catalyst. This reaction produces 1-(1E)-1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene1-en-1-yl]-2-nitrobenzene in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene involves the reaction of 2-nitrobenzene with 3-bromopropene in the presence of a base to form the desired product.", "Starting Materials": [ "2-nitrobenzene", "3-bromopropene", "Base (e.g. sodium hydroxide, potassium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-nitrobenzene in a suitable solvent (e.g. ethanol, methanol)", "Step 2: Add a base (e.g. sodium hydroxide, potassium hydroxide) to the solution and stir for a few minutes", "Step 3: Add 3-bromopropene dropwise to the solution while stirring vigorously", "Step 4: Heat the reaction mixture at a suitable temperature (e.g. 80-100°C) for a few hours", "Step 5: Cool the reaction mixture and extract the product using a suitable solvent (e.g. diethyl ether, dichloromethane)", "Step 6: Purify the product by recrystallization or column chromatography" ] }

CAS RN

443305-35-9

Product Name

1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene

Molecular Formula

C9H8BrNO2

Molecular Weight

242.1

Purity

95

Origin of Product

United States

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